REACTION_SMILES
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[CH3:15][OH:16].[CH3:18][CH2:19][OH:20].[CH3:1][O:2][c:3]1[c:4]([N+:12](=[O:13])[O-:14])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10][cH:11]1.[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[OH2:17]>>[CH3:1][O:2][c:3]1[c:4]([N+:12](=[O:13])[O-:14])[c:5]([C:6]([O:7][CH3:18])=[O:8])[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C(=O)O)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(OC)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |